molecular formula C18H23ClN2O3 B4179769 2-[4-(2-Chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid

2-[4-(2-Chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid

Cat. No.: B4179769
M. Wt: 350.8 g/mol
InChI Key: MKTQWEILLANZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group, a cyclohexane ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2-Chlorophenyl Group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2-chlorophenyl group.

    Cyclohexane Ring Formation: The cyclohexane ring is introduced through a cyclization reaction involving a suitable precursor, such as cyclohexanone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The 2-chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-Chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[4-(2-Chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperazine ring can bind to receptor sites, modulating their activity. The 2-chlorophenyl group enhances the compound’s binding affinity and specificity. The carboxylic acid group may participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid
  • 2-{[4-(2-bromophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid
  • 2-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid

Uniqueness

The presence of the 2-chlorophenyl group in 2-[4-(2-Chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3/c19-15-7-3-4-8-16(15)20-9-11-21(12-10-20)17(22)13-5-1-2-6-14(13)18(23)24/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTQWEILLANZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-Chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(2-Chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[4-(2-Chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[4-(2-Chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
2-[4-(2-Chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[4-(2-Chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.